molecular formula C11H8FN B2859065 4-(4-Fluorophenyl)pyridine CAS No. 39795-58-9

4-(4-Fluorophenyl)pyridine

Cat. No. B2859065
CAS RN: 39795-58-9
M. Wt: 173.19
InChI Key: UKSMMLJBHPMSOV-UHFFFAOYSA-N
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Patent
US07432269B2

Procedure details

3.5 g (10.2 mmol) of meta-chloroperbenzoic acid are added to a solution of 1.18 g (6.81 mmol) of 4-(4-fluorophenyl)pyridine in 5 mL of chloroform cooled to 0° C. The suspension is stirred for 30 minutes.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)=[CH:15][CH:14]=1>C(Cl)(Cl)Cl>[F:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH:20]=[CH:21][N+:22]([O-:9])=[CH:23][CH:24]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
1.18 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.